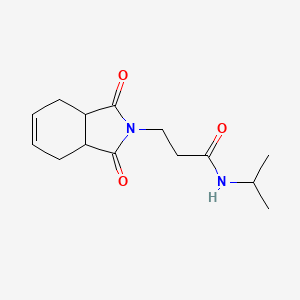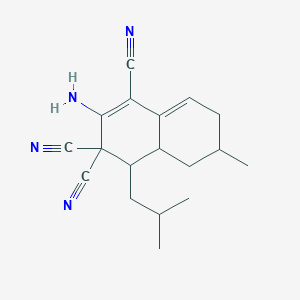
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as A-836,339 and belongs to the class of compounds called cannabinoid receptor agonists.
作用机制
The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide involves binding to the CB1 and CB2 cannabinoid receptors. This binding activates the receptors and leads to the modulation of various physiological processes, including pain, inflammation, and cancer cell growth. The exact mechanism of action is still being studied, but it is believed that this compound may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to have analgesic properties, which may make it a potential treatment for chronic pain. It also has anti-inflammatory properties, which may make it a potential treatment for inflammatory conditions such as arthritis. Additionally, this compound has been found to have anti-cancer properties, which may make it a potential treatment for various types of cancer.
实验室实验的优点和局限性
The advantages of using 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide in lab experiments include its high affinity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological processes regulated by these receptors. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which may complicate the interpretation of results. Additionally, this compound may have limited solubility in certain solvents, which may make it difficult to use in some experimental protocols.
未来方向
There are several future directions for the study of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide. One direction is to further investigate its potential as a treatment for chronic pain, inflammation, and cancer. Another direction is to study its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or safety concerns.
合成方法
The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to form the corresponding amide. The amide is then cyclized with phthalic anhydride to form the final product, this compound.
科学研究应用
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties in preclinical studies.
属性
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)15-12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-4,9-11H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVHFGWTUJEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2CC=CCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)